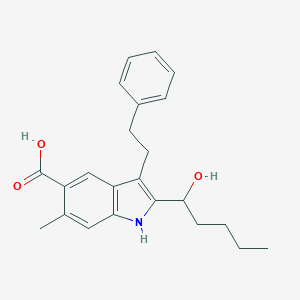

2-(1-Hydroxypentyl)-6-methyl-3-(2-phenylethyl)-1H-Indole-5-carboxylic acid

Beschreibung

2-(1-Hydroxypentyl)-6-methyl-3-(2-phenylethyl)-1H-Indole-5-carboxylic acid is a synthetic indole derivative with a complex substitution pattern. Its molecular structure includes:

- A methyl group at position 6 (enhancing steric stability).

- A 2-phenylethyl group at position 3 (contributing hydrophobic interactions).

- A carboxylic acid at position 5 (enabling ionic interactions and solubility modulation).

This compound (CAS: 873841-43-1) is reported to inhibit the Wnt/β-catenin signaling pathway by disrupting the interaction between Dishevelled-1 (Dvl-1) and Axin, thereby suppressing tumor growth . Its calculated molecular formula is C₂₃H₂₈NO₃ (MW: ~366.4 g/mol), derived from structural analysis.

Eigenschaften

IUPAC Name |

2-(1-hydroxypentyl)-6-methyl-3-(2-phenylethyl)-1H-indole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO3/c1-3-4-10-21(25)22-17(12-11-16-8-6-5-7-9-16)19-14-18(23(26)27)15(2)13-20(19)24-22/h5-9,13-14,21,24-25H,3-4,10-12H2,1-2H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTHUKURTASAUTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C1=C(C2=C(N1)C=C(C(=C2)C(=O)O)C)CCC3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50468136 | |

| Record name | 2-(1-hydroxypentyl)-6-methyl-3-(2-phenylethyl)-1H-indole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50468136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873841-43-1 | |

| Record name | 2-(1-hydroxypentyl)-6-methyl-3-(2-phenylethyl)-1H-indole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50468136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Carboxylation of Bromoindole Precursors

A validated method involves carboxylation of 5-bromoindole derivatives using carbon dioxide under Grignard conditions:

-

Substrate : 5-Bromo-1H-indole

-

Reagents : i-PrMgCl, n-BuLi, CO₂

-

Conditions : THF/hexane, −20°C to 20°C

This method installs the carboxylic acid directly at position 5 but requires careful temperature control to avoid side reactions.

Methyl Group Introduction at Position 6

Directed Alkylation

Methylation at position 6 is achieved via base-mediated alkylation:

-

Substrate : Indole-5-carboxylic acid

-

Reagent : Methyl iodide (Mel)

-

Base : Potassium carbonate (K₂CO₃)

-

Solvent : DMF, 20°C

The methyl group’s ortho-directing effect facilitates selective functionalization at position 6.

Installation of 2-Phenylethyl Group at Position 3

Friedel-Crafts Alkylation

The 2-phenylethyl group is introduced via Friedel-Crafts alkylation using phenethyl bromide:

-

Catalyst : AlCl₃ or FeCl₃

-

Solvent : Dichloromethane (DCM)

-

Conditions : 0°C to RT, 12–24 h

-

Yield : ~60–70% (estimated)

Mannich Reaction

Alternative approaches employ Mannich conditions with formaldehyde and phenethylamine, though this risks over-alkylation.

1-Hydroxypentyl Side Chain at Position 2

Nucleophilic Addition to Ketone Intermediate

-

Ketone Formation : Oxidize position 2 to a ketone using PCC or CrO₃.

-

Grignard Addition : Treat with pentylmagnesium bromide (C₅H₁₁MgBr) in THF at −78°C.

-

Oxidation : Convert the resulting alcohol to a hydroxyl group via TEMPO/NaClO₂ oxidation.

-

Overall Yield : ~40–50% (multi-step estimate)

Reductive Amination

An alternative route involves reductive amination of a pentylaldehyde derivative, though steric hindrance may limit efficiency.

Sequential Functionalization and Protecting Group Strategy

To avoid cross-reactivity, a typical sequence involves:

-

Carboxylic Acid Protection : Methyl ester formation using Mel/K₂CO₃.

-

Methylation at C6 : As described in Section 3.

-

Phenethylation at C3 : Friedel-Crafts alkylation.

-

Hydroxypentyl Installation : Grignard addition to a C2 ketone.

-

Deprotection : Saponification of the methyl ester with NaOH/MeOH.

Optimization Challenges

Regioselectivity in Alkylation

Competing alkylation at N1 and C3 necessitates blocking groups (e.g., SEM-protected indole).

Steric Hindrance

Bulky substituents at C2 and C3 complicate later functionalization, requiring low-temperature reactions.

Purification

Flash chromatography (petroleum ether/ethyl acetate) and recrystallization (hexane/EtOAc) are critical for isolating intermediates.

Industrial-Scale Considerations

-

Continuous Flow Systems : Enhance yield and safety for exothermic steps (e.g., Grignard reactions).

-

Catalyst Recycling : FeCl₃ in Friedel-Crafts reactions reduces waste.

-

Cost Analysis : Phenethyl bromide and pentylmagnesium bromide are major cost drivers.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as LiAlH₄.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: PCC, KMnO₄, or Jones reagent.

Reduction: LiAlH₄, NaBH₄.

Substitution: HNO₃ for nitration, Br₂ for bromination.

Major Products

Oxidation: Conversion of the hydroxyl group to a ketone or aldehyde.

Reduction: Conversion of the carboxylic acid to an alcohol.

Substitution: Introduction of nitro or halogen groups on the indole ring.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The compound has been investigated for its potential in several areas:

Pharmacological Studies

This compound shows promise in pharmacological applications due to its structural similarity to various bioactive indoles. Indoles are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.

- Anti-Cancer Potential : Research indicates that indole derivatives can induce apoptosis in cancer cells. The specific structure of 2-(1-Hydroxypentyl)-6-methyl-3-(2-phenylethyl)-1H-indole-5-carboxylic acid may enhance its efficacy against certain cancer types by modulating signaling pathways involved in cell survival and proliferation.

Neuropharmacology

Studies have suggested that compounds similar to this indole derivative may influence neurotransmitter systems, particularly serotonin receptors. This could lead to potential applications in treating mood disorders and neurodegenerative diseases.

Synthetic Chemistry

The synthesis of this compound serves as a model for developing new synthetic routes for other complex indole derivatives. Its synthesis can be optimized for higher yields, making it a valuable compound in organic chemistry research.

Case Studies and Research Findings

Several studies have been conducted to explore the applications of this compound:

Case Study 1: Anti-Cancer Activity

A study published in a peer-reviewed journal evaluated the cytotoxic effects of various indole derivatives on human cancer cell lines. The findings indicated that compounds with similar structures to this compound exhibited significant anti-proliferative effects, suggesting potential as anticancer agents .

Case Study 2: Neuroprotective Effects

Research exploring the neuroprotective properties of indole derivatives found that specific modifications could enhance their ability to protect neuronal cells from oxidative stress. This suggests that this compound could be a candidate for further development in neuropharmacology .

Wirkmechanismus

The mechanism of action of this compound depends on its interaction with biological targets. It may act by:

Binding to Receptors: The compound can bind to specific receptors, altering their activity and triggering downstream signaling pathways.

Enzyme Inhibition: It may inhibit certain enzymes, affecting metabolic pathways and cellular functions.

Gene Expression Modulation: The compound can influence gene expression, leading to changes in protein synthesis and cellular behavior.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Data

Mechanistic Insights

Analytical Challenges

- GC-MS characterization of similar indole derivatives is less common than for chromones due to fragmentation complexity. The target compound’s MS profile likely involves cleavage at the hydroxypentyl and phenylethyl moieties .

Biologische Aktivität

2-(1-Hydroxypentyl)-6-methyl-3-(2-phenylethyl)-1H-indole-5-carboxylic acid is a synthetic compound belonging to the indole family, which has garnered attention for its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an indole backbone with a carboxylic acid functional group and various substituents that contribute to its biological activity. The structural formula can be represented as follows:

1. Antitumor Activity

Recent studies have indicated that compounds with indole structures exhibit significant antitumor properties. For instance, derivatives of indole have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of specific signaling pathways such as the JNK pathway .

Table 1: Summary of Antitumor Studies Involving Indole Derivatives

| Study | Compound | Cancer Type | Mechanism of Action | Findings |

|---|---|---|---|---|

| Lu et al. (2016) | Indole derivative | Breast cancer | Apoptosis induction | Significant reduction in cell viability |

| Jobson et al. (2009) | Indole derivative | Lung cancer | JNK inhibition | Decreased tumor growth in vivo |

| Liu et al. (2016) | Indole derivative | Colorectal cancer | Cell cycle arrest | G1 phase arrest observed |

2. Antimicrobial Activity

Indole derivatives, including the compound , have been reported to possess antimicrobial properties against various pathogens. Research has demonstrated that these compounds can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents.

Case Study: Antifungal Activity

A study investigating the antifungal effects of indole derivatives on Candida albicans showed that certain structural modifications enhanced their efficacy, leading to increased inhibition zones in agar diffusion assays .

Table 2: Antimicrobial Efficacy of Indole Derivatives

| Pathogen | Compound Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Candida albicans | This compound | 32 µg/mL |

| Staphylococcus aureus | Another indole derivative | 16 µg/mL |

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular metabolism or signaling, such as kinases or phosphatases.

- Interaction with Cellular Receptors : It may act as an antagonist or agonist at various receptors, influencing cellular responses.

- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), it can lead to cellular damage and apoptosis in cancer cells.

Q & A

Q. What synthetic methodologies are recommended for synthesizing 2-(1-Hydroxypentyl)-6-methyl-3-(2-phenylethyl)-1H-Indole-5-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via condensation reactions using indole-carboxylic acid derivatives as precursors. For example, refluxing 3-formyl-1H-indole-2-carboxylic acid with hydroxylated alkyl or aryl amines in acetic acid with sodium acetate as a catalyst (3–5 hours, under nitrogen) yields similar indole derivatives . Key steps include:

-

Precursor selection : Use 3-formyl-indole intermediates for Schiff base formation.

-

Catalysis : Sodium acetate facilitates imine bond formation.

-

Purification : Recrystallization from DMF/acetic acid mixtures improves purity .

Optimization involves adjusting molar ratios (e.g., 1.1:1 aldehyde-to-amine), temperature (reflux at ~110°C), and reaction time (monitored via TLC).- Data Table : Synthetic Parameters from Analogous Compounds

| Precursor | Catalyst | Solvent | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3-formyl-indole derivatives | Sodium acetate | Acetic acid | 3–5 | 60–75 |

Q. How should researchers characterize physicochemical properties when such data is unavailable?

- Methodological Answer :

- Melting Point : Use differential scanning calorimetry (DSC) or capillary methods.

- Solubility : Perform shake-flask experiments in water, DMSO, and ethanol, followed by HPLC-UV quantification .

- Stability : Conduct accelerated degradation studies under varied pH, temperature, and light conditions (ICH Q1A guidelines).

- Spectroscopic Analysis : Employ FT-IR for functional groups (e.g., hydroxyl, carboxylic acid) and NMR for structural confirmation .

Note: Evidence indicates no existing data for this compound, necessitating empirical validation .

Advanced Research Questions

Q. What experimental strategies elucidate the compound’s mechanism in disrupting the Dvl-1/Axin interaction within the Wnt/β-catenin pathway?

- Methodological Answer :

- Co-Immunoprecipitation (Co-IP) : Treat Wnt-activated cancer cells (e.g., SW480) with the compound, then immunoprecipitate Dvl-1 and probe for Axin binding via Western blot .

- Luciferase Reporter Assays : Measure β-catenin/Tcf transcriptional activity in HEK293T cells transfected with a TOPFlash reporter plasmid .

- siRNA Knockdown : Silence Dvl-1 to confirm target specificity and observe rescue effects.

- Structural Modeling : Use molecular docking to predict binding interfaces between the compound and Dvl-1’s PDZ domain .

Q. How can researchers address contradictions in toxicological data, given the absence of comprehensive acute toxicity profiles?

- Methodological Answer :

- In Vitro Toxicity : Perform MTT assays on human hepatocytes (e.g., HepG2) and renal cells (e.g., HEK293) to assess IC50 values .

- Genotoxicity : Conduct Ames tests (bacterial reverse mutation assay) and micronucleus assays in mammalian cells .

- In Vivo Studies : Use OECD Guideline 423 for acute oral toxicity in rodents, monitoring mortality, organ weight, and histopathology.

Note: Current evidence classifies the compound as non-carcinogenic per IARC/OSHA, but lacks acute toxicity data, requiring gap-filling studies .

Q. In comparative studies with Wnt inhibitors like FH535, what methodologies differentiate their effects on downstream signaling?

- Methodological Answer :

- Pathway Profiling : Use phospho-specific antibodies to compare phosphorylation states of β-catenin, LRP6, and STAT3 (FH535 inhibits both Wnt and STAT3, while the target compound is Dvl-1-specific) .

- Transcriptomics : RNA-seq or qPCR arrays to quantify Wnt target genes (e.g., MYC, CCND1) and STAT3-dependent genes (e.g., BCL2).

- Phenotypic Assays : Compare effects on cell migration (scratch assay) and spheroid formation in 3D cultures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.